molecular formula C7H9NO2 B101778 (4-Methoxypyridin-2-yl)methanol CAS No. 16665-38-6

(4-Methoxypyridin-2-yl)methanol

Cat. No. B101778
Key on ui cas rn: 16665-38-6
M. Wt: 139.15 g/mol
InChI Key: GBMRUSRMPOUVEK-UHFFFAOYSA-N
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Patent
US04562197

Procedure details

A solution of 2-acetoxymethyl-4-methoxypyridine (20.72 g, 0.114 mole) in 3M hydrochloric acid (100 ml) was heated under reflux for 1 hour. The resulting solution was concentrated under reduced pressure and the residue neutralised by addition of potassium carbonate. The mixture was extracted with dichloromethane and the organic solution dried over anhydrous sodium sulphate, filtered and evaporated to give a light coloured viscous oil which solidified on standing to yield the title compound (10.6 g, 67%) b.p. 135° C. at 0.1 mm mercury.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][N:7]=1)(=O)C>Cl.[Hg]>[OH:4][CH2:5][C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Two
Name
Quantity
20.72 g
Type
reactant
Smiles
C(C)(=O)OCC1=NC=CC(=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue neutralised by addition of potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a light

Outcomes

Product
Name
Type
product
Smiles
OCC1=NC=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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